2-Chloroacetanilide
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloroacetanilide derivatives often involves starting materials like 2-chloroaniline and ethyl acetoacetate in solutions such as toluene, leading to compounds characterized by advanced spectroscopic techniques including mass, infrared, NMR spectra, and X-ray crystallography (Tai, 2011). Another approach includes reacting N-toluidine with chloroacetyl chloride, demonstrating the versatility and complexity of synthesizing 2-Chloroacetanilide derivatives (Zheng Ling, 2006).
Molecular Structure Analysis
The molecular structure of 2-Chloroacetanilide derivatives is characterized by specific bond lengths and the formation of layered structures through interactions like π-π stacking (Tai, 2011). Studies also explore the influence of substitutions on the molecular geometry and properties, with detailed investigations into nuclear quadrupole resonance and X-ray analyses providing insights into C—Cl bond characteristics (Nagarajan et al., 1986).
Chemical Reactions and Properties
2-Chloroacetanilide undergoes various chemical reactions, including chlorination and nucleophilic substitution. Chlorination reactions have been studied, revealing the formation of dichloroacetanilide derivatives and the influence of substituents on reaction rates and product distribution (Dusouqui et al., 1970). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines have been explored, proposing mechanisms involving the expulsion of chloride leaving groups (Ki Sun Lee et al., 2003).
Physical Properties Analysis
The physical properties of 2-Chloroacetanilide derivatives, such as their vibrational, NMR, and quantum chemical characteristics, have been analyzed to understand the influence of chloro and methyl groups on the amide group's characteristic frequencies. Studies highlight the existence of intramolecular hydrogen bonds and the impact of substitutions on NH bond properties and amide vibrations (Arjunan et al., 2013).
Chemical Properties Analysis
The chemical behavior of 2-Chloroacetanilide and its derivatives in reactions with rare earth nitrates to form complexes with unique fluorescence properties showcases the compound's chemical versatility. The coordination of rare earth ions with the ligand's oxygen and nitrogen atoms reveals the compound's reactivity and potential for forming materials with specific optical properties (Tai & Wang, 2011).
Scientific Research Applications
Application 1: Degradation of a Chloroacetanilide Herbicide in Natural Waters
- Scientific Field : Environmental Science and Water Research .
- Summary of the Application : 2-Chloroacetanilide, specifically Alachlor, is a herbicide that poses a threat to aquatic environments and human health due to its toxic properties . This has led to its classification as a priority pollutant by the European Water Framework Directive . The research focuses on the degradation of Alachlor in natural waters using UV activated hydrogen peroxide, persulfate, and peroxymonosulfate processes .
- Methods of Application or Experimental Procedures : The degradation process was investigated under different conditions and compared to the more conventional UV/H2O2 process . The degradation kinetics of different UV-based Advanced Oxidation Processes (AOPs) were highly dependent on the pH and the water matrix characteristics .
- Results or Outcomes : The UV/S2O8 2− and UV/H2O2 processes proved to be most effective under acidic conditions (pH 5), while the UV/HSO5− process showed the highest alachlor degradation efficacy under basic conditions (pH > 8) . The groundwater matrix had a greater impact on the AOPs than the surface water . The results indicate that the more novel UV/S2O8 2− and UV/HSO5− processes show significant potential for herbicide degradation during water treatment, especially when the raw water is highly loaded with hydrophobic NOM .
Application 2: Synthesis and Characterization of Cellulose-Acetanilide Ether
- Scientific Field : Polymer Science and Biochemistry .
- Summary of the Application : This research focuses on the synthesis and characterization of cellulose-acetanilide ether and its antibacterial activity . The cellulose-acetanilide ethers were prepared by homogeneous etherification of microcrystalline or kraft cellulose with 2-Chloroacetanilide .
- Methods of Application or Experimental Procedures : The etherification was carried out in LiCl/DMAc (8%) at 60 °C for 24 h under mild reaction conditions . The degree of substitution (DS) was controlled by adjusting the molar ratio of 2-Chloroacetanilide to anhydroglucose unit .
- Results or Outcomes : The antibacterial experiment revealed excellent antibacterial activity of the cellulose-acetanilide ethers . The chemical structure and properties of the obtained products were characterized by FT-IR, NMR, and SEM .
Application 3: Degradation of Chloroacetanilide Herbicides
- Scientific Field : Environmental Chemistry .
- Summary of the Application : This study theoretically evaluated the degradation mechanism of chloroacetanilide herbicides in the presence of four different nucleophiles .
- Methods of Application or Experimental Procedures : The degradation process was investigated using the dispersion-corrected hybrid functional wB97XD and the DGDZVP as a basis set .
- Results or Outcomes : The results suggest that the best nucleophiles are those where a sulfur atom performs the nucleophilic attack, whereas the other species are less reactive . The electron density of chlorine increases as the nucleophilic attack occurs .
Application 4: Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis
- Scientific Field : Environmental Chemistry .
- Summary of the Application : This research focuses on the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A . Chloroacetanilide herbicides are widely used in the agricultural sector throughout the world. Because of their poor biodegradability, high water solubility, and long persistence, chloroacetanilide herbicides have a high potential to contaminate water .
- Methods of Application or Experimental Procedures : The study investigated the degradation of alachlor, acetochlor, and metolachlor from water using two commercially available TiO2 (P25 and AV-01) as photocatalysts . Different experimental setups were also tested .
- Results or Outcomes : The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively . No significant differences in the removal efficiency of chloroacetanilide herbicides were observed for the photocatalysts used .
Application 5: Degradation of Chloroacetanilide Herbicides in the Presence of Nucleophiles
- Scientific Field : Environmental Chemistry .
- Summary of the Application : This study theoretically evaluated the degradation mechanism of chloroacetanilide herbicides in the presence of four different nucleophiles .
- Methods of Application or Experimental Procedures : The degradation process was investigated using the dispersion-corrected hybrid functional wB97XD and the DGDZVP as a basis set .
- Results or Outcomes : The results suggest that the best nucleophiles are those where a sulfur atom performs the nucleophilic attack, whereas the other species are less reactive . The electron density of chlorine increases as the nucleophilic attack occurs .
Safety And Hazards
2-Chloroacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If inhaled, the victim should be removed to fresh air and given artificial respiration if not breathing .
properties
IUPAC Name |
2-chloro-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWPEXRCLHKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041409 | |
Record name | 2-Chloro-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige solid; [HSDB] | |
Record name | 2-Chloro-N-phenylacetamide | |
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Solubility |
Practically insoluble | |
Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000433 [mmHg] | |
Record name | 2-Chloro-N-phenylacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3089 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloroacetanilide | |
Color/Form |
Very light beige, crystalline powder | |
CAS RN |
587-65-5 | |
Record name | Chloroacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-N-phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655 | |
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Record name | 2-Chloroacetanilide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311 | |
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Record name | 2-Chloro-N-phenylacetamide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8 | |
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Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86-88 °C | |
Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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